molecular formula C32H32N2NaO12 B1432182 Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate CAS No. 1423037-17-5

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

Cat. No.: B1432182
CAS No.: 1423037-17-5
M. Wt: 659.6 g/mol
InChI Key: KPKPKIJMETWMLP-UHFFFAOYSA-N
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Description

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate is a chemical compound widely used in various scientific fields. It is primarily known for its role as a pH indicator and its application in the colorimetric determination of calcium in biological samples. The compound is a derivative of o-Cresolphthalein, which is a phthalein dye.

Properties

CAS No.

1423037-17-5

Molecular Formula

C32H32N2NaO12

Molecular Weight

659.6 g/mol

IUPAC Name

sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C32H32N2O12.Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);

InChI Key

KPKPKIJMETWMLP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na]

Related CAS

94442-10-1
62698-54-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate typically involves the reaction of o-Cresolphthalein with iminodiacetic acid derivatives. The process generally requires an alkaline medium to facilitate the formation of the complexone structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent quality. The compound is usually produced in the form of maroon or pale reddish-yellow crystals .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. The compound is known for its ability to form stable complexes with metal ions, particularly calcium.

Common Reagents and Conditions

The complexation reaction with calcium ions occurs in an alkaline solution, typically at a pH of around 10.6. Common reagents used in these reactions include ethanolamine and 8-hydroxyquinoline .

Major Products

The primary product of the reaction between this compound and calcium ions is a violet-colored complex, which is used for the colorimetric determination of calcium concentrations in various samples .

Scientific Research Applications

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate involves the formation of a stable complex with calcium ions. The compound binds to calcium ions through its iminodiacetic acid groups, resulting in a color change that can be measured spectrophotometrically. This color change is due to the formation of a violet-colored complex, which absorbs light at a specific wavelength (around 577 nm) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate is unique due to its specific application in the colorimetric determination of calcium. Its ability to form a stable and distinctively colored complex with calcium ions sets it apart from other similar compounds. Additionally, its use in the synthesis of high-temperature resistant polymers highlights its versatility and importance in industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
Reactant of Route 2
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

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